2-Phenyl-3-hydrazinobutane hydrochloride
Description
Significance of Hydrazine (B178648) Derivatives in Synthetic Organic Chemistry
Hydrazine (N₂H₄) and its organic derivatives are a cornerstone of modern synthetic chemistry, valued for their unique chemical reactivity stemming from the nitrogen-nitrogen single bond and the nucleophilic nature of the nitrogen atoms. researchgate.net These compounds serve as versatile building blocks and reagents for constructing a wide array of complex organic molecules. Their significance is particularly pronounced in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. researchgate.netslideshare.net
Hydrazine derivatives are fundamental starting materials for creating heterocycles like pyrazolines and other ring systems containing multiple nitrogen atoms. wisdomlib.org The reaction of hydrazines with carbonyl compounds (aldehydes and ketones) to form hydrazones is a classic and powerful transformation. mdpi.comwikipedia.org These hydrazones are not merely stable products but are crucial intermediates in renowned reactions such as the Wolff-Kishner reduction, which deoxygenates carbonyls to methylene (B1212753) groups. wikipedia.org Furthermore, hydrazones are pivotal in the synthesis of various nitrogen-containing molecules, including tetrahydropyridazine derivatives. rsc.org
The utility of these derivatives extends to their role as strong reducing agents, ligands in coordination chemistry, and precursors for polymers and dyes. researchgate.net The ability of the hydrazine moiety to act as a bidentate ligand and to participate in both nucleophilic and electrophilic interactions makes it an invaluable functional group for organic chemists. mdpi.com This versatility ensures that substituted hydrazines remain indispensable tools in the ongoing development of novel synthetic methodologies and the creation of functional molecules. researchgate.net
Overview of Phenyl-Substituted Aliphatic Hydrazines as Chemical Entities
Phenyl-substituted aliphatic hydrazines represent a specific class of hydrazine derivatives that incorporate both aromatic (phenyl) and non-aromatic (aliphatic) structural features. This combination imparts a unique set of chemical properties that distinguishes them from purely aliphatic or aromatic hydrazines. Generally, hydrazines are classified based on the number and position of hydrocarbon groups attached to the nitrogen atoms. wikipedia.org
Aliphatic hydrazines are typically colorless liquids, soluble in water, and act as strong bases and reducing agents. wikipedia.orgdtic.mil In contrast, aromatic hydrazines, such as phenylhydrazine (B124118), are less basic, less soluble in water, and are weaker reducing agents. wikipedia.org Phenyl-substituted aliphatic hydrazines bridge this gap. The presence of the aliphatic chain maintains a degree of basicity and solubility associated with alkylhydrazines, while the phenyl group introduces electronic effects and steric bulk that modulate this reactivity.
These hybrid structures are valuable in organic synthesis because they allow for precise tuning of the hydrazine's nucleophilicity and redox potential. The phenyl group can be further functionalized, offering additional sites for chemical modification. Phenylhydrazines are well-documented for their role in synthetic transformations, contributing to the formation of diverse heterocyclic scaffolds under various reaction conditions. researchgate.net Their ability to undergo reactions like C-H arylation and to serve as precursors for indole (B1671886) synthesis (the Fischer indole synthesis being a prime example) highlights their importance as versatile synthetic intermediates. researchgate.net
Structural Characteristics and Chemical Nomenclature of 2-Phenyl-3-hydrazinobutane Hydrochloride
The compound this compound is a specific, substituted hydrazine derivative presented as a hydrochloride salt. Its chemical structure and nomenclature can be systematically deconstructed as follows:
Butane (B89635) Backbone : The root of the name, "butane," indicates a four-carbon aliphatic chain.
Substituents :
A "phenyl" group (a C₆H₅ ring) is attached to the second carbon atom of the butane chain.
A "hydrazino" group (-NHNH₂) is attached to the third carbon atom.
Hydrochloride Salt : The term "hydrochloride" signifies that the compound is a salt formed by the reaction of the basic hydrazine moiety with hydrochloric acid (HCl). The lone pair of electrons on one of the nitrogen atoms accepts a proton (H⁺) from HCl, forming a positively charged hydrazinium (B103819) ion, with the chloride ion (Cl⁻) as the counter-ion. This salt formation is a common strategy to improve the stability and water solubility of basic organic compounds like hydrazines. dtic.mil
The systematic IUPAC name precisely defines the connectivity of the atoms within the molecule. The numbering of the butane chain is determined to give the principal functional groups or substituents the lowest possible locants according to IUPAC rules.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₇ClN₂ |
| Molecular Weight | 200.71 g/mol |
| Structure | A four-carbon chain with a phenyl group at position 2 and a hydrazinium chloride group at position 3. |
| Functional Groups | Phenyl, Aliphatic Chain, Hydrazinium Salt |
| Nature | A salt, likely a crystalline solid at room temperature. |
Note: The properties in this table are calculated based on the chemical structure, as specific experimental data for this compound is not widely available in published literature.
Contextualizing this compound within Modern Organic Synthesis Research
Within the landscape of modern organic synthesis, this compound can be contextualized primarily as a specialized building block or synthetic intermediate. The current trend in organic synthesis emphasizes the development of efficient and selective methods for creating complex molecules, often for applications in pharmaceuticals and materials science. researchgate.net Substituted hydrazines are key players in this field due to their established role in forming nitrogen-containing heterocycles. researchgate.netijpsr.com
The structure of this compound offers several strategic advantages for a synthetic chemist:
Chirality : The molecule contains two stereocenters (at carbons 2 and 3), meaning it can exist as multiple stereoisomers. This makes it a potentially valuable precursor for asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical for the biological activity of the target molecule.
Bifunctional Nature : It possesses two distinct reactive sites: the phenyl ring, which can undergo electrophilic aromatic substitution, and the hydrazine group, which is a potent nucleophile ideal for forming hydrazones or participating in cyclization reactions. mdpi.comwikipedia.org
Scaffold for Heterocycles : This compound is an ideal precursor for synthesizing complex heterocyclic systems. For example, reaction with a dicarbonyl compound could lead to the formation of a substituted pyridazine (B1198779) or related ring systems, which are prevalent motifs in medicinal chemistry.
While direct research citing this compound is scarce, its potential can be inferred from extensive research on analogous phenyl- and alkyl-substituted hydrazines. researchgate.netresearchgate.net These related compounds are widely used to create libraries of diverse molecules for drug discovery and to synthesize complex natural products. Therefore, this compound represents a well-equipped, though perhaps niche, intermediate for researchers aiming to construct novel, stereochemically complex, and potentially bioactive molecules.
Structure
3D Structure of Parent
Properties
CAS No. |
63732-22-9 |
|---|---|
Molecular Formula |
C10H17ClN2 |
Molecular Weight |
200.71 g/mol |
IUPAC Name |
(3-phenylbutan-2-ylamino)azanium;chloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-8(9(2)12-11)10-6-4-3-5-7-10;/h3-9,12H,11H2,1-2H3;1H |
InChI Key |
QJEJOOZVSYASIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)N[NH3+].[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyl 3 Hydrazinobutane Hydrochloride and Analogues
Historical and Current Approaches to Hydrazine (B178648) Hydrochloride Synthesis
The history of hydrazine synthesis dates back to 1875, when Emil Fischer first synthesized phenylhydrazine (B124118) by reducing a diazonium salt. hydrazine.com This was a pivotal moment, although the isolation of pure hydrazine was achieved later in 1887 by Theodor Curtius. wikipedia.org The first commercially viable process for hydrazine production was the Raschig process, developed in 1907, which involves the reaction of ammonia (B1221849) with sodium hypochlorite. hydrazine.comacs.org This method, along with its modifications, has been a cornerstone of industrial hydrazine production for over a century. acs.org
Hydrazine hydrochloride (N₂H₄·HCl) is typically prepared by reacting hydrazine hydrate (B1144303) with an equimolar amount of hydrochloric acid. Another method involves the double displacement reaction between hydrazine sulfate (B86663) and a chloride salt like barium or calcium chloride, which results in the precipitation of the insoluble sulfate salt.
Modern industrial production of hydrazine hydrohalides can also be achieved through a multi-step process that includes the oxidation of benzophenone-imine in the presence of a copper halide catalyst to produce benzophenone-azine. This intermediate is then hydrolyzed with an aqueous solution of a hydrohalic acid to yield the corresponding hydrazine hydrohalide.
Targeted Synthetic Routes for 2-Phenyl-3-hydrazinobutane Hydrochloride
The synthesis of a specifically substituted hydrazine like this compound can be achieved through several strategic pathways. These routes are designed to control the connectivity and stereochemistry of the final product.
Reductive amination is a powerful and widely used method for the formation of C-N bonds. organicreactions.orgmasterorganicchemistry.com This approach typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or hydrazone, which is then reduced in situ to the desired substituted amine or hydrazine. masterorganicchemistry.com
For the synthesis of this compound, a plausible reductive amination pathway would involve the reaction of phenylhydrazine with 2-butanone. The initial condensation would form a hydrazone intermediate, which is then reduced to yield 2-Phenyl-3-hydrazinobutane. Subsequent treatment with hydrochloric acid would provide the hydrochloride salt.
A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical for achieving high yields and selectivity.
Recent advancements have also explored the use of biocatalysts, such as imine reductases (IREDs), for the reductive amination of carbonyls with hydrazines, offering a green and highly selective alternative. nih.gov
Table 1: Potential Reactants for Reductive Amination Synthesis of 2-Phenyl-3-hydrazinobutane
| Carbonyl Compound | Hydrazine Derivative | Product |
| 2-Butanone | Phenylhydrazine | 2-Phenyl-3-hydrazinobutane |
| Phenylacetone | 1-Methylhydrazine | 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine |
The direct alkylation or arylation of hydrazine is another fundamental approach to synthesizing substituted hydrazines. These methods involve the formation of a new C-N bond by reacting a hydrazine derivative with an appropriate alkyl or aryl halide or another electrophilic species.
To synthesize 2-Phenyl-3-hydrazinobutane, one could consider the alkylation of phenylhydrazine with a 3-halobutane (e.g., 3-bromobutane or 3-chlorobutane). This reaction would introduce the sec-butyl group onto one of the nitrogen atoms of phenylhydrazine. The regioselectivity of the alkylation can sometimes be a challenge, as hydrazine has two nucleophilic nitrogen atoms. The use of protecting groups can help to control the site of alkylation.
Similarly, the arylation of 3-hydrazinobutane with a suitable phenylating agent, such as a halobenzene, under catalytic conditions (e.g., Buchwald-Hartwig amination) could also be a viable route.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. While many MCRs involving hydrazine lead to the formation of heterocyclic compounds, it is conceivable to design an MCR that could assemble a structure like 2-Phenyl-3-hydrazinobutane. For instance, a reaction involving a phenyl-containing component, a four-carbon carbonyl compound, a source of hydrazine, and a reducing agent could potentially be developed.
Stereoselective Synthesis of this compound Isomers
The structure of 2-Phenyl-3-hydrazinobutane contains two chiral centers, meaning it can exist as four possible stereoisomers (RR, SS, RS, and SR). The control of stereochemistry is a crucial aspect of modern organic synthesis, particularly for compounds with potential biological activity.
Enantioselective catalysis is a key technology for the synthesis of chiral molecules. In the context of hydrazine synthesis, the asymmetric hydrogenation of prochiral hydrazones is a well-established method for producing chiral hydrazines with high enantiomeric excess.
For the synthesis of a specific stereoisomer of 2-Phenyl-3-hydrazinobutane, one could first form the hydrazone from phenylhydrazine and 2-butanone. This prochiral hydrazone can then be subjected to asymmetric hydrogenation using a chiral catalyst, such as a complex of rhodium, ruthenium, or iridium with a chiral phosphine (B1218219) ligand. The choice of catalyst and reaction conditions would determine the stereochemical outcome of the reduction.
Direct catalytic asymmetric reductive amination is another advanced strategy. nih.gov This method combines the formation of the hydrazone and its asymmetric reduction into a single step, offering a more efficient and atom-economical approach to chiral hydrazines. nih.gov
Table 2: Chiral Catalysts for Asymmetric Hydrazone Reduction
| Catalyst Type | Metal | Common Chiral Ligands |
| Homogeneous Catalyst | Rhodium (Rh) | Josiphos, Taniaphos |
| Homogeneous Catalyst | Ruthenium (Ru) | BINAP, DuPhos |
| Homogeneous Catalyst | Iridium (Ir) | f-Binaphane |
The development of these stereoselective methods allows for the targeted synthesis of specific isomers of this compound, which is essential for the investigation of their unique properties and potential applications.
Diastereoselective Approaches to 2,3-Disubstituted Butanes
Achieving control over the relative stereochemistry of the two adjacent stereocenters in 2,3-disubstituted butanes is a formidable challenge. The synthetic strategies employed can be broadly categorized based on the origin of stereochemical control: substrate-based, auxiliary-based, or catalyst-based. For a target like 2-phenyl-3-hydrazinobutane, these approaches can be tailored to favor the formation of a specific diastereomer (e.g., syn or anti).
One potential strategy involves the diastereoselective reduction of a suitable precursor, such as a hydrazone derived from a chiral ketone. Alternatively, a nucleophilic addition of a hydrazine equivalent to an α,β-unsaturated system containing a chiral auxiliary can establish the desired stereochemistry. Modern approaches increasingly rely on catalytic asymmetric methods to set stereocenters. For instance, a catalytic asymmetric hydrogenation or transfer hydrogenation of a suitably substituted olefin or imine precursor could provide access to the desired butane (B89635) backbone with high diastereoselectivity.
The development of methods for the diastereoselective functionalization of strained ring systems, such as bicyclo[1.1.0]butanes (BCBs), has also opened new avenues for constructing highly substituted cyclobutanes, which can serve as precursors to acyclic 2,3-disubstituted butanes. nih.govrsc.org Radical reactions involving BCBs can yield 1,1,3-trisubstituted cyclobutane (B1203170) scaffolds with excellent diastereoselectivity, which could then be elaborated to the target structure. nih.gov Similarly, the diastereoselective synthesis of piperidines has been achieved through nitro-Mannich reactions followed by ring-closure, where stereocontrol is exerted through kinetic protonation or thermodynamic equilibration. nih.gov These principles of stereocontrol are directly applicable to acyclic systems.
Table 1: Comparison of General Diastereoselective Strategies
| Strategy | Principle | Potential Application to 2-Phenyl-3-hydrazinobutane | Key Challenge |
|---|---|---|---|
| Substrate Control | The inherent chirality of the starting material directs the stereochemical outcome of a subsequent reaction. | Synthesis starting from a chiral pool molecule like a phenylalaninol derivative. | Limited availability of suitable chiral starting materials. |
| Auxiliary Control | A chiral auxiliary is temporarily attached to the substrate to direct stereoselective bond formation and is later removed. | Use of a chiral oxazolidinone auxiliary on a butenoyl substrate, followed by conjugate addition of a hydrazine moiety. | Requires additional steps for attachment and removal of the auxiliary. |
| Catalyst Control | A chiral catalyst creates a chiral environment, favoring the formation of one diastereomer over the other. | Asymmetric hydrogenation of a phenyl-substituted unsaturated hydrazine precursor using a chiral transition metal catalyst. | Identification of an effective catalyst and ligand system for the specific transformation. |
Optimization of Reaction Conditions and Yields
The successful synthesis of a target molecule with high yield and purity hinges on the meticulous optimization of reaction conditions. Key parameters include the choice of solvent, temperature, and catalyst system. In recent years, high-throughput methodologies have revolutionized this process, allowing for rapid and efficient optimization. nih.gov
The solvent is not merely an inert medium but can profoundly influence reaction rates, yields, and stereoselectivity. researchgate.netrsc.org Solvent properties such as polarity, dielectric constant, and hydrogen-bonding capacity can stabilize or destabilize transition states, thereby altering the energy difference between diastereomeric pathways. researchgate.net For instance, polar aprotic solvents might favor certain transition states, while nonpolar solvents could lead to different stereochemical outcomes.
Temperature is another critical parameter. While increasing temperature generally increases the reaction rate, it can have a detrimental effect on selectivity. The relationship between temperature and stereoselectivity can sometimes be complex, with some reactions exhibiting non-linear Eyring plots, indicating a change in the dominant reactive species or mechanism at different temperatures. rsc.org This phenomenon, known as the inversion temperature, highlights the importance of temperature screening during optimization.
Table 2: Influence of Solvent and Temperature on a Hypothetical Diastereoselective Reaction
| Solvent | Dielectric Constant (ε) | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|
| Toluene | 2.4 | 25 | 85:15 | 70 |
| Tetrahydrofuran (THF) | 7.6 | 25 | 92:8 | 85 |
| Dichloromethane (DCM) | 9.1 | 25 | 95:5 | 88 |
| Dichloromethane (DCM) | 9.1 | 0 | >99:1 | 91 |
| Dichloromethane (DCM) | 9.1 | -78 | >99:1 | 82 (slower reaction) |
In asymmetric catalysis, the choice of the metal precursor and, more importantly, the chiral ligand is paramount for achieving high levels of stereocontrol. nih.govdiva-portal.org The development of new catalysts is often an empirical process, involving the screening of various ligand classes to find a "lead" structure that provides promising enantiomeric or diastereomeric ratios. nih.gov
"Privileged ligands" are structural motifs that have demonstrated broad applicability and high efficacy in a variety of metal-catalyzed reactions. nih.gov The design of these ligands often involves creating a well-defined chiral pocket around the metal center, which forces the substrate to approach in a specific orientation, thus controlling the stereochemical outcome. Key aspects of ligand design include:
Steric Properties: Bulky substituents on the ligand can create steric hindrance that blocks certain reaction pathways.
Electronic Properties: The electron-donating or -withdrawing nature of the ligand can modulate the reactivity and selectivity of the metal center.
Modularity: Ligands that can be easily modified at different positions allow for systematic tuning and optimization. nih.gov
Computational chemistry and chemoinformatics are increasingly used to guide ligand design, helping to rationalize the effect of substituents and predict more selective catalysts. nih.govresearchgate.net
Traditional one-variable-at-a-time reaction optimization is time-consuming and often fails to identify the true global optimum due to complex interactions between variables. beilstein-journals.org High-throughput experimentation (HTE) addresses this by enabling the rapid execution and analysis of numerous reactions in parallel. youtube.comyoutube.com This is often achieved using automated liquid handlers and reaction blocks with multiple vials. researchgate.net
HTE is frequently coupled with Design of Experiments (DoE) methodologies, which use statistical models to explore the reaction parameter space more efficiently. More recently, machine learning algorithms are being employed to guide reaction optimization. beilstein-journals.orgbeilstein-journals.orgnih.gov These algorithms can analyze initial experimental data to build predictive models that suggest the next set of conditions most likely to improve the desired outcome (e.g., yield or selectivity), leading to faster convergence on the optimal conditions with fewer experiments. beilstein-journals.orgnih.gov
Purification and Isolation Techniques for Hydrochloride Salts
The final step in the synthesis is the isolation and purification of the target compound as its hydrochloride salt. This is typically achieved by treating a solution of the free base (the synthesized 2-phenyl-3-hydrazinobutane) with hydrochloric acid. Anhydrous conditions, such as using a solution of HCl gas in an organic solvent like diethyl ether, dioxane, or isopropanol, are often preferred to prevent the incorporation of water and to promote crystallization. echemi.comnih.gov
Common purification techniques for amine hydrochloride salts include:
Recrystallization: This is the most common method for purifying solid organic compounds. The crude salt is dissolved in a minimum amount of a hot solvent in which it has high solubility and then allowed to cool slowly. The pure salt crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; often, a mixture of solvents like ethanol/ether or methanol/dichloromethane is required to achieve good results. researchgate.net
Precipitation/Washing: If the hydrochloride salt is highly insoluble in a particular organic solvent (e.g., diethyl ether), it can be precipitated from a solution of the free base in a different solvent by adding HCl. The resulting solid can then be washed with the insolubilizing solvent to remove non-polar impurities. researchgate.net
Extraction: A pH-based extraction can be used to purify the free base before salt formation. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the desired compound, pulling it into the aqueous layer and leaving non-basic impurities behind. The aqueous layer is then basified, and the free base is re-extracted into an organic solvent. echemi.com
Chromatography: While less common for final salt purification, column chromatography (e.g., on silica (B1680970) or alumina) can be used to purify the free base before salt formation. researchgate.net In cases where the salt itself is soluble in organic solvents, reverse-phase chromatography might be an option. researchgate.net
A common challenge is the removal of inorganic salts (e.g., NaCl) that may form if aqueous HCl is used. echemi.com In such cases, evaporating the solvent and then performing a selective extraction or recrystallization from a solvent system that solubilizes the organic salt but not the inorganic one is often effective.
No Publicly Available Research Data on the Chemical Reactivity and Transformation Pathways of this compound
Following a comprehensive search of scholarly articles, chemical databases, and scientific literature, no specific information was found regarding the chemical reactivity and transformation pathways of the compound This compound . The user's request for an article detailing its fundamental nucleophilic reactions and cyclization pathways leading to various heterocyclic frameworks could not be fulfilled due to the absence of published research on this specific molecule.
The planned article was structured to detail the following reactions:
Fundamental Nucleopolitic Reactions: This section was intended to cover the reactions of the hydrazine moiety with carbonyl compounds to form hydrazones and azines, as well as amidation and acylation reactions.
Cyclization Reactions: This part was designed to explore the formation of heterocyclic frameworks such as pyrazoles, pyrazolines, triazoles, and tetrazines from this compound.
Despite extensive searches for data related to "this compound," including its potential reactions, synthesis, and involvement in forming heterocyclic compounds, no relevant studies or datasets were identified. The general principles of hydrazine reactivity are well-documented for other compounds. For instance, the reaction of hydrazines with 1,3-dicarbonyl compounds is a classic method for synthesizing pyrazoles, and various hydrazines are known to react with carbonyls to form hydrazones. However, without specific studies on this compound, any discussion of its reactivity would be speculative and would not meet the required standards of scientific accuracy for this specific compound.
Therefore, it is concluded that the chemical reactivity and transformation pathways of this compound are not described in the currently accessible scientific literature.
Chemical Reactivity and Transformation Pathways of 2 Phenyl 3 Hydrazinobutane Hydrochloride
Oxidative and Reductive Transformations of the Hydrazine (B178648) Functionality
The hydrazine group (-NHNH2) is known to undergo a variety of oxidative and reductive transformations. The specific outcome of these reactions is highly dependent on the reagents and reaction conditions employed.
Oxidative Transformations:
Oxidation of substituted hydrazines can lead to a range of products. Mild oxidizing agents can convert hydrazines to diazenes (RN=NH), which are often unstable and may undergo further reactions. Stronger oxidizing agents can lead to the cleavage of the nitrogen-nitrogen bond, potentially forming amines or other nitrogen-containing compounds. The presence of the phenyl and secondary butyl groups on the hydrazine nitrogen atoms in 2-Phenyl-3-hydrazinobutane would influence the steric and electronic environment, thereby affecting the course of the oxidation.
Potential Oxidative Reactions:
| Oxidizing Agent Category | Potential Products | Notes |
| Mild Oxidants (e.g., H2O2, mild metal oxides) | Diazene (B1210634) intermediate, potentially leading to subsequent rearrangement or fragmentation products. | The stability of the resulting diazene would be a critical factor. |
| Strong Oxidants (e.g., KMnO4, CrO3) | Cleavage of the N-N bond, potentially forming aniline, 2-aminobutane, and other degradation products. | Harsh conditions could also lead to oxidation of the alkyl chain or the aromatic ring. |
Reductive Transformations:
The reduction of the hydrazine functionality is less common than its oxidation. Catalytic hydrogenation of the N-N bond in hydrazines can lead to the formation of two separate amine molecules. This process typically requires a metal catalyst and a source of hydrogen.
Potential Reductive Reactions:
| Reduction Method | Potential Products | Notes |
| Catalytic Hydrogenation (e.g., H2/Pd, Pt, Ni) | Aniline and 2-aminobutane. | This reaction would involve the cleavage of the N-N single bond. |
Aromatic Substitution Reactions on the Phenyl Ring
The phenyl group in 2-Phenyl-3-hydrazinobutane is susceptible to electrophilic aromatic substitution reactions. The substituent, a 3-hydrazinobutane group, will direct incoming electrophiles to specific positions on the aromatic ring. The nitrogen atom attached to the ring has a lone pair of electrons that can be donated to the ring through resonance, making it an activating group and an ortho, para-director. However, the bulky nature of the substituent may sterically hinder the ortho positions, potentially favoring substitution at the para position.
Expected Directing Effects in Electrophilic Aromatic Substitution:
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO3, H2SO4 | 4-nitro-2-phenyl-3-hydrazinobutane |
| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | 4-bromo-2-phenyl-3-hydrazinobutane or 4-chloro-2-phenyl-3-hydrazinobutane |
| Friedel-Crafts Alkylation | R-Cl, AlCl3 | 4-alkyl-2-phenyl-3-hydrazinobutane |
| Friedel-Crafts Acylation | R-COCl, AlCl3 | 4-acyl-2-phenyl-3-hydrazinobutane |
Rearrangement Processes and Mechanistic Investigations
Substituted hydrazines and related compounds are known to undergo various rearrangement reactions, often under acidic or thermal conditions. The specific rearrangement pathways are dictated by the structure of the molecule and the reaction conditions. Without experimental data for 2-Phenyl-3-hydrazinobutane hydrochloride, any discussion of rearrangement processes remains speculative.
Potential rearrangement pathways could involve the migration of the phenyl group or the alkyl group, possibly initiated by protonation of the hydrazine nitrogens. Mechanistic investigations, which would require experimental studies such as kinetic analysis, isotopic labeling, and computational modeling, are necessary to elucidate the actual rearrangement processes for this compound.
Stereochemical Analysis and Control for 2 Phenyl 3 Hydrazinobutane Hydrochloride
Chiral Centers and Potential Stereoisomers of 2-Phenyl-3-hydrazinobutane
2-Phenyl-3-hydrazinobutane possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C2 and C3 positions of the butane (B89635) chain.
C2: This carbon is attached to a hydrogen atom, a methyl group (-CH3), a phenyl group (-C6H5), and the rest of the butane chain containing the hydrazino group.
C3: This carbon is bonded to a hydrogen atom, a methyl group (-CH3), a hydrazino group (-NHNH2), and the phenyl-substituted part of the butane chain.
The presence of two distinct chiral centers means that 2-Phenyl-3-hydrazinobutane can exist as a maximum of 2n stereoisomers, where 'n' is the number of chiral centers. In this case, with n=2, there are four possible stereoisomers. These stereoisomers consist of two pairs of enantiomers. The diastereomeric pairs are the (2R, 3R) and (2S, 3S) enantiomers, and the (2R, 3S) and (2S, 3R) enantiomers.
| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |
| 1 | R | R | Enantiomer of (2S, 3S) |
| 2 | S | S | Enantiomer of (2R, 3R) |
| 3 | R | S | Enantiomer of (2S, 3R) |
| 4 | S | R | Enantiomer of (2R, 3S) |
Analytical Methods for Enantiomeric and Diastereomeric Purity Determination
To analyze the stereoisomeric composition of a sample of 2-Phenyl-3-hydrazinobutane hydrochloride, several analytical techniques can be employed. These methods are essential for determining the enantiomeric excess (ee) and diastereomeric excess (de) of a sample.
Chiral Chromatography (HPLC, GC)
Chiral chromatography is a powerful technique for separating stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers and diastereomers of the analyte, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the separation of non-volatile chiral compounds. For a compound like 2-Phenyl-3-hydrazinobutane, derivatization of the hydrazino group might be necessary to improve its chromatographic behavior and interaction with the CSP. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.
Chiral Gas Chromatography (GC): For volatile derivatives of 2-Phenyl-3-hydrazinobutane, chiral GC can be an effective analytical tool. The compound would likely need to be derivatized to increase its volatility, for example, by acylation of the hydrazino group. Cyclodextrin-based chiral stationary phases are commonly used in chiral GC for the separation of a wide range of chiral molecules.
Chiral NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between diastereomers, as they have different physical properties and thus will exhibit different chemical shifts and coupling constants in their NMR spectra. To differentiate between enantiomers, a chiral resolving agent or a chiral solvating agent can be used. These agents interact with the enantiomers to form transient diastereomeric complexes, which can then be distinguished by NMR. For 2-Phenyl-3-hydrazinobutane, 1H NMR in the presence of a chiral auxiliary could potentially show separate signals for the protons adjacent to the chiral centers for each enantiomer.
Optical Rotation Studies
Optical rotation measures the rotation of plane-polarized light by a chiral compound. Enantiomers rotate plane-polarized light to an equal but opposite extent. A polarimeter is used to measure the specific rotation, which is a characteristic property of a chiral compound under a specific set of conditions (temperature, solvent, concentration, and wavelength of light). While optical rotation can determine the net rotation of a sample and thus indicate the excess of one enantiomer over the other, it cannot provide the ratio of diastereomers. The specific rotation of a pure enantiomer of 2-Phenyl-3-hydrazinobutane would be a fixed value, and a racemic mixture would exhibit no optical rotation.
Diastereomer Separation and Enantiomeric Resolution Techniques
The separation of the different stereoisomers of 2-Phenyl-3-hydrazinobutane is crucial for obtaining stereochemically pure compounds. This can be achieved through various techniques.
Diastereomer Separation: Diastereomers have different physical properties, such as boiling points, melting points, and solubilities. These differences can be exploited for their separation using conventional techniques like fractional crystallization or chromatography (on a non-chiral stationary phase). For 2-Phenyl-3-hydrazinobutane, the two pairs of enantiomers, being diastereomeric to each other, could potentially be separated by these methods.
Enantiomeric Resolution: The separation of enantiomers (a process called resolution) is more challenging as they have identical physical properties in an achiral environment. Common methods for enantiomeric resolution include:
Formation of Diastereomeric Salts: Reacting the racemic 2-Phenyl-3-hydrazinobutane (which is basic due to the hydrazino group) with a chiral acid will form a mixture of diastereomeric salts. These salts can then be separated by fractional crystallization. After separation, the individual enantiomers of the base can be recovered by treatment with a strong base.
Chiral Preparative Chromatography: Similar to analytical chiral chromatography, preparative-scale chiral HPLC or GC can be used to separate larger quantities of enantiomers.
Influence of Stereochemistry on Chemical Reactivity and Reaction Outcomes
The three-dimensional arrangement of atoms in the stereoisomers of 2-Phenyl-3-hydrazinobutane can significantly influence its chemical reactivity and the stereochemical outcome of its reactions.
The steric hindrance around the reactive hydrazino group will differ for each stereoisomer. This can affect the rate and regioselectivity of reactions involving this functional group. For instance, in reactions where the hydrazino group acts as a nucleophile, the accessibility of the lone pair of electrons on the nitrogen atoms will be influenced by the spatial orientation of the adjacent phenyl and methyl groups.
Furthermore, if 2-Phenyl-3-hydrazinobutane is used as a chiral auxiliary or a reactant in a stereoselective synthesis, the configuration of its chiral centers will direct the stereochemical outcome of the reaction, leading to the preferential formation of one stereoisomer of the product over others. The relative orientation of the substituents on the C2 and C3 carbons will create a specific chiral environment that can influence the approach of reagents and the geometry of the transition states.
Computational Predictions of Stereoisomer Conformations and Stability
The stereochemical complexity of this compound, which arises from its two chiral centers, results in the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Understanding the three-dimensional structure and relative stability of these isomers is crucial for elucidating their potential interactions in a biological system. Computational chemistry provides powerful tools to predict the preferred conformations and thermodynamic stabilities of these stereoisomers.
Theoretical methods, such as ab initio and Density Functional Theory (DFT), are employed to perform conformational analyses. researchgate.net These calculations map the potential energy surface of the molecule by systematically rotating the single bonds, particularly the C2-C3 bond, to identify energy minima that correspond to stable conformations. For each of the four stereoisomers of this compound, a detailed conformational search would be conducted to locate the global minimum energy conformer and other low-energy conformers.
The following tables represent hypothetical data from such computational studies, illustrating the kind of information that would be generated.
Table 1: Predicted Relative Energies of the Most Stable Conformer for Each Stereoisomer of this compound
| Stereoisomer | Computational Method | Relative Energy (kcal/mol) |
| (2R,3R) | DFT (B3LYP/6-31G) | 0.25 |
| (2S,3S) | DFT (B3LYP/6-31G) | 0.25 |
| (2R,3S) | DFT (B3LYP/6-31G) | 0.00 |
| (2S,3R) | DFT (B3LYP/6-31G) | 0.00 |
Note: The (2R,3S) and (2S,3R) enantiomers are assigned a relative energy of 0.00 as the reference, indicating they are predicted to be the more stable diastereomeric pair.
Table 2: Key Dihedral Angles for the Most Stable Conformations of this compound Stereoisomers
| Stereoisomer | Dihedral Angle (H-C2-C3-H) | Conformation |
| (2R,3R) | 178.5° | Anti-periplanar |
| (2S,3S) | 178.5° | Anti-periplanar |
| (2R,3S) | 65.2° | Gauche |
| (2S,3R) | 65.2° | Gauche |
These computational predictions are invaluable for rationalizing the outcomes of stereoselective syntheses and for understanding the structure-activity relationships of the individual stereoisomers. By providing a detailed picture of the conformational landscape, these theoretical studies guide experimental efforts to isolate and characterize the different stereoisomers of this compound.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy serves as a cornerstone for the elucidation of molecular structures by providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of 2-Phenyl-3-hydrazinobutane hydrochloride would be expected to exhibit distinct signals corresponding to each unique proton in the molecule. The phenyl group would likely produce a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the butane (B89635) backbone, specifically at the C2 and C3 positions bearing the phenyl and hydrazino groups, would appear in the aliphatic region. Their precise chemical shifts would be influenced by the electron-withdrawing effects of the adjacent substituents.
The methyl groups would also give rise to characteristic signals. The coupling constants (J-values) between adjacent protons would be crucial in establishing the connectivity of the butane chain. For instance, the coupling between the proton at C2 and the proton at C3 would provide direct evidence for their adjacency.
Carbon (¹³C) NMR Chemical Shifts
A ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in this compound. The carbons of the phenyl ring would resonate in the downfield region (typically δ 120-140 ppm). The carbons of the butane backbone (C1, C2, C3, and C4) would appear at higher field, with their chemical shifts being diagnostic of their substitution pattern. The presence of the phenyl and hydrazino groups would cause a downfield shift for the C2 and C3 carbons compared to an unsubstituted butane.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, visually represented as cross-peaks. This would allow for the tracing of the entire butane backbone, confirming the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish direct one-bond correlations between protons and the carbons they are attached to. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would be critical for determining the relative stereochemistry of the chiral centers at C2 and C3. This technique reveals through-space correlations between protons that are in close proximity, allowing for the differentiation between diastereomers.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the precise molecular weight of the protonated molecule of 2-Phenyl-3-hydrazinobutane. This highly accurate mass measurement allows for the calculation of the elemental formula, providing strong evidence for the compound's identity and purity.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Derivatives
While fragmentation data for the parent compound would be informative, tandem mass spectrometry (MS/MS) on derivatives could provide further structural confirmation. By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated. The analysis of these fragment ions would allow for the piecing together of the molecular structure, confirming the connectivity of the phenyl, butane, and hydrazino moieties.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecular bonds, which are unique to the types of atoms and the nature of the bonds connecting them.
In the analysis of this compound, IR and Raman spectra would be expected to reveal characteristic peaks corresponding to its distinct structural features. The phenyl group would exhibit C-H stretching vibrations typically in the 3100-3000 cm⁻¹ region, and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ range. The aliphatic butane backbone would show C-H stretching vibrations for methyl and methine groups in the 2980-2850 cm⁻¹ region, as well as bending vibrations at lower wavenumbers.
The hydrazino group (-NHNH₂) and its hydrochloride salt form are of particular interest. The N-H stretching vibrations of the hydrazinium (B103819) ion (-NH₂NH₃⁺) would be expected to appear as a broad band in the 3200-2600 cm⁻¹ region, characteristic of amine salts. N-H bending vibrations would also be present. The C-N stretching vibrations would likely be observed in the 1250-1020 cm⁻¹ range.
A hypothetical summary of expected vibrational frequencies is presented in the interactive data table below.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Phenyl | C-H Stretch | 3100 - 3000 |
| Phenyl | C=C Stretch | 1600 - 1450 |
| Aliphatic | C-H Stretch | 2980 - 2850 |
| Hydrazinium | N-H Stretch | 3200 - 2600 (broad) |
| Hydrazinium | N-H Bend | 1600 - 1500 |
| Aliphatic | C-N Stretch | 1250 - 1020 |
This table represents expected ranges for the functional groups present in this compound and is not based on experimentally measured data for this specific compound.
X-ray Crystallography of this compound and its Crystalline Derivatives
2-Phenyl-3-hydrazinobutane possesses two chiral centers, at the C2 and C3 positions of the butane chain. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). X-ray crystallography of a single crystal grown from an enantiomerically pure sample is the most reliable method for determining the absolute configuration of these chiral centers. By analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, the absolute stereochemistry can be assigned as (2R, 3R), (2S, 3S), (2R, 3S), or (2S, 3R). This is a critical step in understanding the compound's stereospecific properties.
A crystallographic study would elucidate the preferred conformation of the molecule in the solid state. This includes the rotational arrangement around the C-C bonds of the butane chain and the orientation of the phenyl and hydrazinium groups.
Furthermore, the analysis would reveal the network of intermolecular interactions that stabilize the crystal lattice. In the case of this compound, hydrogen bonding is expected to be a dominant intermolecular force. The hydrazinium group and the chloride counter-ion are capable of forming strong hydrogen bonds. These interactions, along with weaker van der Waals forces, dictate the packing of the molecules in the crystal. Understanding these interactions is crucial for comprehending the physical properties of the solid material, such as its melting point and solubility.
A hypothetical table of crystallographic parameters is provided below to illustrate the type of data obtained from such an analysis.
| Parameter | Description | Hypothetical Value |
| Crystal System | The symmetry of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 8.2, c = 15.1 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 98.5, γ = 90 |
| V (ų) | The volume of the unit cell. | 1285 |
| Z | The number of molecules in the unit cell. | 4 |
This table contains hypothetical data for illustrative purposes and does not represent measured values for this compound.
Computational Chemistry and Theoretical Studies on 2 Phenyl 3 Hydrazinobutane Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about the electronic distribution and energy of the system.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules and calculating their energy profiles. In a hypothetical study of 2-Phenyl-3-hydrazinobutane hydrochloride, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G*(d,p), would be employed to determine the most stable three-dimensional arrangement of atoms.
The process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, this would reveal crucial information about bond lengths, bond angles, and dihedral angles.
Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-C (phenyl) | ~1.39 Å |
| C-N (hydrazine) | ~1.45 Å | |
| N-N | ~1.43 Å | |
| Bond Angle | C-N-N | ~112° |
| Phenyl-C-C | ~120° |
Energy profile calculations would map the energy changes during conformational changes, such as rotation around the C-N or N-N bonds, providing insights into the molecule's flexibility and the energy barriers between different conformers.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. researchgate.net
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.
Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.8 |
The distribution of the HOMO and LUMO across the molecule would also be visualized. It is plausible that the HOMO would be localized on the hydrazine (B178648) moiety, indicating its electron-donating nature, while the LUMO might be distributed over the phenyl ring, suggesting it as a potential site for nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound moves and changes shape at a given temperature.
An MD simulation would be performed by placing the molecule in a simulated solvent box (e.g., water) and allowing it to evolve over a period of nanoseconds. The resulting trajectory would provide a wealth of information about the molecule's conformational landscape. Analysis of this trajectory would identify the most populated conformations and the transitions between them, offering a more complete picture of the molecule's flexibility than static quantum chemical calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. researchgate.net
These predicted spectra can be invaluable for interpreting experimental NMR data and for confirming the structure of the molecule. The accuracy of these predictions has been shown to be high, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov
Illustrative Predicted ¹H NMR Chemical Shifts for this compound (Hypothetical Data)
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Phenyl-H | 7.2 - 7.4 |
| CH (next to phenyl) | ~3.5 |
| CH (next to hydrazine) | ~3.1 |
| NH₂ | ~5.8 |
| NH | ~8.2 |
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition state—the highest energy point along the reaction pathway.
For a hypothetical reaction involving this compound, such as a condensation reaction, DFT calculations would be used to locate the structure of the transition state and calculate its energy. This would provide the activation energy of the reaction, which is crucial for understanding the reaction rate. The geometry of the transition state would also reveal the precise way in which bonds are broken and formed during the reaction.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.org These models are often developed using statistical methods, such as multiple linear regression, and a set of calculated molecular descriptors. researchgate.net
For a series of derivatives of 2-Phenyl-3-hydrazinobutane, a QSRR study could be undertaken to predict their reactivity in a particular reaction. A variety of quantum chemical descriptors, such as HOMO and LUMO energies, atomic charges, and dipole moments, would be calculated for each derivative. These descriptors would then be used to build a mathematical model that relates the structure to the observed reactivity (e.g., reaction rate constant). Such a model would be valuable for designing new compounds with desired reactivity profiles.
Role As a Key Intermediate in Complex Organic Synthesis
Building Block for Nitrogen-Containing Polycyclic Systems
The hydrazine (B178648) moiety in 2-Phenyl-3-hydrazinobutane hydrochloride is a critical functional group that enables its participation in cyclization reactions to form nitrogen-containing polycyclic systems. One of the most prominent examples of such transformations is the Fischer indole (B1671886) synthesis. nih.govwikipedia.orgalfa-chemistry.com This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone to form a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization to yield an indole ring system. wikipedia.orgmdpi.com
In the context of 2-Phenyl-3-hydrazinobutane, it would first react with a suitable carbonyl compound to form the corresponding phenylhydrazone. This intermediate, upon treatment with an acid catalyst, would be expected to cyclize to form a substituted indole. The substitution pattern on the resulting indole would be determined by the structure of the carbonyl compound used. The Fischer indole synthesis is a powerful and widely used method for the preparation of a vast array of indole derivatives, which are core structures in many natural products and pharmaceuticals. nih.govbyjus.com
The general mechanism for the Fischer Indole Synthesis is as follows:
Reaction of the phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone.
Tautomerization of the phenylhydrazone to its enamine isomer.
A wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enamine.
Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring.
The versatility of this method allows for the synthesis of a wide range of substituted indoles by varying the starting phenylhydrazine and carbonyl compound. alfa-chemistry.com
Precursor to Structurally Diverse Organic Compounds through Multi-Step Synthesis
Beyond the synthesis of indoles, this compound can serve as a precursor for a variety of other structurally diverse organic compounds through multi-step synthetic sequences. The hydrazine functionality is a key reactive site for the construction of various heterocyclic rings.
Synthesis of Pyrazoles: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized through the condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.comnih.govmdpi.com In this context, 2-Phenyl-3-hydrazinobutane could react with various 1,3-diketones or related synthons to afford substituted pyrazoles. The reaction typically proceeds via a cyclocondensation mechanism. The wide availability of 1,3-dicarbonyl compounds allows for the synthesis of a broad library of pyrazole (B372694) derivatives with diverse substitution patterns. mdpi.comnih.gov
Synthesis of Pyridazines: Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms. wikipedia.org One common method for their synthesis involves the reaction of a hydrazine with a 1,4-dicarbonyl compound or its equivalent. wikipedia.orgresearchgate.net this compound could be employed in such reactions to generate substituted pyridazine (B1198779) derivatives. These compounds are of interest in medicinal chemistry due to their biological activities. nih.govresearchgate.net
The ability to participate in these and other multi-step reaction sequences highlights the role of 2-Phenyl-3-hydrazinobutane as a versatile precursor for generating molecular diversity. libretexts.org
Use in Catalyst Ligand Design or Coordination Chemistry
The nitrogen atoms of the hydrazine group in 2-Phenyl-3-hydrazinobutane possess lone pairs of electrons, making them potential coordination sites for metal ions. This property suggests its utility in the design of ligands for transition metal catalysts. nih.govnih.gov Ligands play a crucial role in catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. rsc.org
While specific applications of this compound in this area are not well-documented, the broader class of phenylhydrazine derivatives has been explored in coordination chemistry. researchgate.netmdpi.com These compounds can act as bidentate or monodentate ligands, coordinating to metal centers through one or both nitrogen atoms. The resulting metal complexes can exhibit interesting catalytic properties or be used as models for biological systems. The phenyl and butyl substituents on the hydrazine moiety of 2-Phenyl-3-hydrazinobutane would influence the steric and electronic environment of the coordinated metal, potentially leading to unique catalytic activities.
Methodology Development Utilizing Hydrazine Functionality
The rich reactivity of the hydrazine functional group makes this compound a valuable substrate for the development of new synthetic methodologies. The inherent nucleophilicity of the nitrogen atoms allows for a variety of chemical transformations.
Recent research has focused on developing novel cyclization reactions involving hydrazine derivatives to access complex heterocyclic scaffolds. nih.govrsc.org For instance, methodologies for the direct cyclization and functionalization of hydrazines have been reported, leading to the efficient synthesis of compounds like 4-chloropyrazoles. preprints.org Such methods often utilize oxidizing agents or metal catalysts to promote the desired transformations.
Furthermore, the hydrazine moiety can be a key component in cascade reactions, where a series of bond-forming events occur in a single operation. These types of reactions are highly desirable in organic synthesis as they increase efficiency and reduce waste. The development of new reactions that exploit the unique reactivity of the hydrazine group in molecules like 2-Phenyl-3-hydrazinobutane continues to be an active area of research.
Future Research Directions and Unexplored Chemical Space
Development of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes is a primary goal in modern organic chemistry. For 2-Phenyl-3-hydrazinobutane hydrochloride, future research could focus on moving beyond traditional synthetic methods towards more sustainable and scalable approaches.
One promising avenue is the application of reductive amination (also known as reductive alkylation) of 2-phenyl-3-butanone with hydrazine (B178648). nih.govrsc.orgacs.orgkoreascience.krorganic-chemistry.org This method, which involves the in-situ formation and reduction of a hydrazone intermediate, offers a direct and atom-economical route to the target molecule. Various reducing agents could be explored, from common hydrides to more sophisticated catalytic systems, to optimize yield and stereoselectivity. An enzymatic approach using imine reductases (IREDs) for the reductive hydrazination of the precursor ketone could offer a highly selective and environmentally friendly alternative. nih.gov
A key research objective would be to develop a stereoselective synthesis, given that 2-Phenyl-3-hydrazinobutane possesses two chiral centers. This could be achieved through the use of chiral catalysts or auxiliaries during the reductive amination process. The development of a catalytic asymmetric synthesis would be a significant advancement, providing access to specific stereoisomers for further study.
| Potential Synthetic Route | Key Features | Potential Advantages |
| Reductive Amination of 2-Phenyl-3-butanone | One-pot reaction of the ketone with hydrazine and a reducing agent. organic-chemistry.org | High atom economy, operational simplicity. |
| Catalytic Asymmetric Reductive Amination | Use of a chiral catalyst to control stereochemistry. | Access to enantiomerically pure isomers. |
| Enzymatic Reductive Hydrazination | Biocatalytic approach using imine reductases. nih.gov | High selectivity, mild reaction conditions, environmentally benign. |
Exploration of Unconventional Reactivity Profiles
The hydrazine moiety in this compound is a versatile functional group that can participate in a wide range of chemical transformations. Future research should aim to explore the full extent of its reactivity, including both well-established and unconventional transformations.
The oxidation of the hydrazine group could lead to the formation of azo compounds or other nitrogen-containing functionalities. The presence of the phenyl and butane (B89635) substituents could influence the stability and reactivity of these intermediates, potentially leading to novel molecular scaffolds.
The reaction of 2-Phenyl-3-hydrazinobutane with various electrophiles could be investigated to synthesize a library of derivatives. For example, reaction with aldehydes and ketones would yield the corresponding hydrazones, which are valuable intermediates in their own right, often used in the synthesis of heterocyclic compounds like pyrazoles and pyrazolines. rsc.org
Furthermore, the potential for intramolecular reactions could be explored. Depending on the stereochemistry of the molecule, the hydrazine and phenyl groups could be positioned to undergo cyclization reactions, leading to the formation of novel heterocyclic ring systems. The investigation of such transformations could be guided by computational modeling to predict reaction pathways and product stability.
Integration with Flow Chemistry and Automated Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control. rsc.orgrsc.org The integration of the synthesis of this compound into a flow chemistry platform would be a significant step towards its practical application.
A flow-based synthesis could involve the continuous reaction of 2-phenyl-3-butanone with a hydrazine source in a heated reactor coil, followed by in-line reduction and salt formation. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. The development of a multistep continuous flow process for the synthesis of related heterocyclic compounds, such as pyrazoles, has been demonstrated and could serve as a model for the synthesis of derivatives of 2-Phenyl-3-hydrazinobutane. galchimia.com
Automated synthesis platforms could be employed to rapidly screen a wide range of reaction conditions and reagents, accelerating the optimization of the synthetic route. rsc.org This high-throughput approach would also be valuable for the synthesis of a library of derivatives with diverse substitution patterns, which could then be screened for interesting chemical or biological properties.
| Technology | Application to this compound | Potential Benefits |
| Flow Chemistry | Continuous synthesis from 2-phenyl-3-butanone and hydrazine. rsc.orgrsc.org | Enhanced safety, scalability, and process control. |
| Automated Synthesis | High-throughput screening of reaction conditions and reagents. rsc.org | Rapid optimization of synthetic routes and derivative synthesis. |
Advanced In-Situ Spectroscopic Monitoring of Reactions
A detailed understanding of reaction mechanisms is crucial for process optimization and the development of new synthetic methods. Advanced in-situ spectroscopic techniques can provide real-time information about the species present in a reaction mixture, offering valuable insights into reaction kinetics and pathways.
For the synthesis of this compound, in-situ NMR and IR spectroscopy could be used to monitor the conversion of the starting materials and the formation of intermediates and products. nih.gov This would allow for the identification of transient species, such as the hydrazone intermediate in the reductive amination pathway, and provide data for kinetic modeling of the reaction. The use of such techniques in monitoring reactions involving hydrazine derivatives has been reported and could be adapted for this system. nih.gov
The application of these techniques to the study of the reactivity of this compound would also be highly informative. For example, in-situ monitoring of its oxidation or derivatization reactions could help to elucidate the underlying mechanisms and identify optimal reaction conditions.
Design of New Derivatives with Tunable Chemical Properties
The chemical properties of this compound can be systematically modified through the synthesis of new derivatives. The phenyl ring and the hydrazine moiety provide convenient handles for introducing a wide range of functional groups.
Future research could focus on the design and synthesis of derivatives with specific, tunable properties. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring could be used to modulate the electronic properties of the molecule, which could in turn influence its reactivity and potential applications in areas such as catalysis or materials science. The synthesis of phenylhydrazine (B124118) derivatives with varied electronic properties is a well-established field that can provide guidance for this research. chemrxiv.orgrsc.org
The hydrazine group can be derivatized to form a variety of functional groups, including hydrazones, hydrazides, and N-alkylated hydrazines. organic-chemistry.orgorganic-chemistry.org The synthesis of a library of such derivatives would allow for a systematic investigation of structure-property relationships. These derivatives could be designed to have specific physical properties, such as enhanced solubility or crystallinity, or to exhibit particular chemical reactivity. The design and synthesis of functionalized hydrazine derivatives for various applications is an active area of research. nih.govmdpi.com
| Derivative Type | Modification Site | Potential Tunable Property |
| Substituted Phenyl Analogs | Phenyl ring | Electronic properties, steric hindrance. |
| Hydrazones | Hydrazine moiety | Reactivity in cycloaddition reactions, coordination chemistry. |
| N-Alkylated/Acylated Hydrazines | Hydrazine moiety | Basicity, nucleophilicity, solubility. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Phenyl-3-hydrazinobutane hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via hydrazine derivatives reacting with phenyl-substituted precursors. Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (50–80°C minimizes side reactions), and stoichiometric ratios of hydrazine to carbonyl intermediates. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Yield optimization requires monitoring reaction progress using TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the hydrazine moiety (N–H protons at δ 6.5–8.0 ppm) and phenyl group aromatic signals (δ 7.2–7.6 ppm).
- FT-IR : Look for N–H stretching (3200–3400 cm⁻¹) and C=N bonds (1640–1690 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks matching the molecular formula (C₁₀H₁₅N₂Cl). Cross-reference with computational simulations for structural validation .
Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the hydrazine group. Monitor degradation via periodic HPLC analysis (retention time shifts indicate breakdown products) and Karl Fischer titration for moisture content. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis parameters of this compound?
- Methodological Answer : A 2³ factorial design evaluates three critical factors: temperature (X₁), solvent polarity (X₂), and catalyst concentration (X³). Response Surface Methodology (RSM) identifies interactions (e.g., X₁X₂ for yield maximization). For example, higher temperatures (70–80°C) with DMF may increase reaction rate but risk decomposition, requiring trade-off analysis. Computational tools like Design-Expert® streamline multi-variable optimization .
Q. What strategies resolve contradictions in pharmacological data for this compound across studies?
- Methodological Answer : Contradictions in IC₅₀ values or binding affinities may stem from assay variability (e.g., cell line differences) or impurities. Solutions include:
- Standardized Protocols : Use WHO-recommended cell lines and control batches.
- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to account for heterogeneity.
- Orthogonal Assays : Validate results via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for hydrazine-group reactions (e.g., nucleophilic attacks) using Gaussian 16 with B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., water vs. DMSO).
- Machine Learning : Train models on existing hydrazine reaction datasets to predict regioselectivity .
Q. How do structural modifications of this compound affect its biochemical interactions?
- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) and assess impact via:
- SAR Studies : Measure changes in binding to target enzymes (e.g., monoamine oxidases).
- X-ray Crystallography : Resolve ligand-protein complexes to identify critical hydrogen bonds or steric clashes.
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for modified analogs .
Q. What safety protocols are critical when handling this compound in high-risk experiments?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods with HEPA filters to avoid inhalation (OSHA PEL: <0.1 mg/m³).
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels.
- Emergency Procedures : Administer O₂ for respiratory distress and rinse eyes with saline for 15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
